molecular formula C10H11FO2 B1265496 4-(4-Fluorophenyl)butanoic acid CAS No. 589-06-0

4-(4-Fluorophenyl)butanoic acid

Numéro de catalogue B1265496
Numéro CAS: 589-06-0
Poids moléculaire: 182.19 g/mol
Clé InChI: XVQYBBYOYJXQBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Fluorophenyl)butanoic acid is a compound of interest in pharmaceutical and chemical research. It is known for its role as an intermediate in pharmaceutical manufacturing and has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

4-(4-Fluorophenyl)butanoic acid is typically prepared through a Friedel-Crafts reaction. Fan (1990) discussed the removal of an undesired isomer of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, by sulfonation, indicating the complexities involved in its synthesis (Fan, 1990).

Molecular Structure Analysis

Ye et al. (2007) conducted a study using density functional theory and ab initio Hartree-Fock to investigate the vibrational spectra of a related compound, providing insights into the molecular structure of such compounds (Ye et al., 2007).

Chemical Reactions and Properties

Gray et al. (1989) synthesized a series of fluoro-substituted analogs, including compounds related to 4-(4-Fluorophenyl)butanoic acid, exploring the relationship between molecular structure and chemical properties (Gray et al., 1989).

Physical Properties Analysis

Das et al. (2003) synthesized a related compound, amino-3-fluorophenyl boronic acid, and analyzed its physical properties, including its crystal structure, which can offer insights into the physical characteristics of 4-(4-Fluorophenyl)butanoic acid (Das et al., 2003).

Chemical Properties Analysis

Kula et al. (2013) discussed the synthesis and properties of fluoro-substituted analogues, providing insight into the chemical properties of 4-(4-Fluorophenyl)butanoic acid and its analogs (Kula et al., 2013).

Applications De Recherche Scientifique

  • Scientific Research and Development

    • Summary of Application : This compound is used in the field of scientific research and development . It is often used as a laboratory chemical and in the manufacture of other substances .
  • Coupling Reactions

    • Summary of Application : 4-Fluorophenylboronic acid, which can be derived from 4-(4-Fluorophenyl)butanoic acid, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
    • Results or Outcomes : The outcome of these reactions is the formation of new compounds. The specific compounds produced would depend on the other reactants used in the reaction .
  • Synthesis of Other Compounds

    • Summary of Application : This compound is useful in organic synthesis . It can be used to synthesize other compounds, such as 4-Fluorobenzoyl butyric acid .
  • GABA B Receptor Agonist

    • Summary of Application : 4-Fluorophenibut, which can be derived from 4-(4-Fluorophenyl)butanoic acid, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .
    • Results or Outcomes : The outcome of these reactions is the formation of new compounds. The specific compounds produced would depend on the other reactants used in the reaction .
  • Synthesis of 4-Fluorobenzoyl Butyric Acid

    • Summary of Application : This compound can be used to synthesize 4-Fluorobenzoyl butyric acid .
  • Development of GABA B Receptor Agonist

    • Summary of Application : 4-Fluorophenibut, which can be derived from 4-(4-Fluorophenyl)butanoic acid, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .
    • Results or Outcomes : The outcome of these reactions is the formation of new compounds. The specific compounds produced would depend on the other reactants used in the reaction .

Safety And Hazards

The safety information for 4-(4-Fluorophenyl)butanoic acid includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Orientations Futures

The future directions for 4-(4-Fluorophenyl)butanoic acid are not specified in the search results .

Propriétés

IUPAC Name

4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYBBYOYJXQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207628
Record name 4-(p-Fluorophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)butanoic acid

CAS RN

589-06-0
Record name 4-(4-Fluorophenyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(p-Fluorophenyl)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 589-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(p-Fluorophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(p-fluorophenyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-Fluorophenyl)butyric Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH9535EGU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-fluorobenzoyl)propanoic acid (42.3 g, 0.22 mol) and 10% Palladium on carbon (3 g) in acetic acid (250 mL) was hydrogenated at 50 psi and 25° C. for 6 h. The mixture was filtered and concentrated in vacuo. The residue was distilled at 0.02 mm Hg and the product crystallized to give 4-(4-fluorophenyl)butyric acid as a white solid (97%). m.p., 44°-46.2° C. (lit. J. Am. Chem. Soc. 89, 386, 1967; m.p., 45.5°-46.5° C.).
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.076 mol of the compound obtained in Step C is introduced in a 500 ml round-bottomed flask, and then 250 ml of water and 0.152 mol of NaOH are added. The reaction mixture is stirred for 12 hours at ambient temperature. The reaction mixture is then acidified with 3M HCl and is extracted twice with ethyl ether. The organic phase is dried over MgSO4 and evaporated under reduced pressure to obtain the title product in the form of a white solid.
Quantity
0.076 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.152 mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

At 0° C., chlorotrimethylsilane (10.6 ml, 84.1 mmol) was added dropwise to a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (15.0 g, 76.5 mmol) and triethylamine (11.7 ml, 84.1 mmol) in THF (200 ml). The reaction mixture was stirred for 20 min at 0° C. The solid was filtered off. The solvent was removed from the solution. The residue was dissolved in DCM (200 ml). Triethylsilane (40 ml, 252 mmol) was added. An 1 N solution of titan(IV) chloride in DCM (229 ml, 229 mmol) was added dropwise while cooling with a water bath. The reaction mixture was stirred for 16 hours at room temperature. It was given onto ice water (300 ml). The phases were separated. The aqueous phase was extracted with DCM (100 ml). The combined organic phases were extracted with a saturated aqueous solution of sodium hydrogen carbonate (3×150 ml). The sodium hydrogen carbonate phases were combined and acidified with 1 N hydrochloric acid to pH 2. They were extracted with ethyl acetate (5×150 ml). The combined ethyl acetate layers were dried. The solvent was removed in vacuo to give 7.4 g of crude 4-(4-fluorophenyl)butyric acid, which was used in the next step without further purification.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
229 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorophenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenyl)butanoic acid

Citations

For This Compound
12
Citations
CR Ganellin, F Leurquin, A Piripitsi… - … der Pharmazie: An …, 1998 - Wiley Online Library
Histamine has been converted into a non‐imidazole H 3 ‐receptor histamine antagonist by addition of a 4‐phenylbutyl group at the N α ‐position followed by removal of the imidazole …
Number of citations: 144 onlinelibrary.wiley.com
A Karmakar, RY Nimje, A Silamkoti… - … Process Research & …, 2021 - ACS Publications
A practical and scalable route to (3aR, 9bR)-8-fluoro-7-(perfluoropropan-2-yl)-9b-(phenylsulfonyl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole 10, an advanced intermediate en route to …
Number of citations: 7 pubs.acs.org
H Jeon, S Sarak, SH Lee, HS Bea, M Patil… - Biotechnology and …, 2018 - Springer
Optically pure amines, β-amino acids and γ-amino acids are the valuable precursors to produce biologically active compounds. The ω-TAs are the class of enzymes which are widely …
Number of citations: 3 link.springer.com
S Tang, C Sun, X He, W Gan, L Wang, D Qiao… - European Journal of …, 2023 - Elsevier
In non-small cell lung cancer (NSCLC) treatment, aberrant expression of c-mesenchymal-epithelial transition factor (c-Met) has been identified as a driving factor in epidermal growth …
Number of citations: 0 www.sciencedirect.com
S Chacko, R Ramapanicker - European Journal of Organic …, 2012 - Wiley Online Library
γ‐Oxo α‐amino acids and γ‐aryl α‐amino acids are compounds with very interesting biological properties and are active components of many drug molecules. Oxo amino acids are also …
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
AB Vaidya, JM Morrisey, Z Zhang, S Das… - Nature …, 2014 - nature.com
The quest for new antimalarial drugs, especially those with novel modes of action, is essential in the face of emerging drug-resistant parasites. Here we describe a new chemical class …
Number of citations: 142 www.nature.com
JY Choi, CM Calvet, SS Gunatilleke… - Journal of medicinal …, 2013 - ACS Publications
A new series of 4-aminopyridyl-based lead inhibitors targeting Trypanosoma cruzi CYP51 (TcCYP51) has been developed using structure-based drug design as well as structure–…
Number of citations: 62 pubs.acs.org
M Phathutshedzo - wiredspace.wits.ac.za
There is an increasing demand for enzymes that can transform synthetic compounds with high regio-, chemo-, and enantioselectivity. Single enantiomer compounds are in high demand …
Number of citations: 2 wiredspace.wits.ac.za
P Prusevich - 2014 - jscholarship.library.jhu.edu
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that oxidatively cleaves methyl groups from monomethyl and dimethyl Lys4 of histone H3 (H3K4me1, H3K4me2) and …
Number of citations: 0 jscholarship.library.jhu.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.